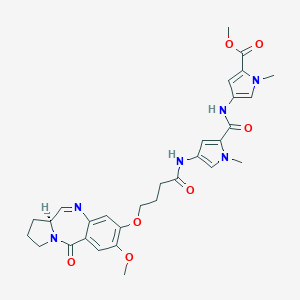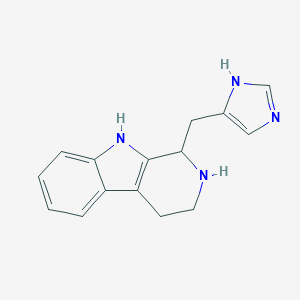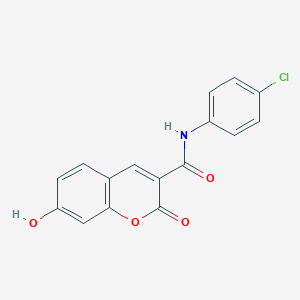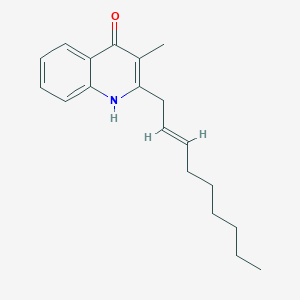
GRP156784
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GRP156784 is a chemical compound known for its inhibitory effects on respiratory syncytial virus ribonucleic acid polymerase.
Preparation Methods
The synthesis of GRP156784 involves a multi-step process. The initial step includes the reaction of specific precursors under controlled conditions to form intermediate compounds. These intermediates undergo further reactions, including cyclization and functional group modifications, to yield the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity .
Chemical Reactions Analysis
GRP156784 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
GRP156784 has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of polymerase inhibition and to develop new synthetic methodologies.
Biology: It is used to investigate the biological pathways involved in respiratory syncytial virus replication and to identify potential targets for antiviral therapies.
Medicine: It is being explored as a potential antiviral drug for the treatment of respiratory syncytial virus infections.
Mechanism of Action
GRP156784 exerts its effects by inhibiting the activity of respiratory syncytial virus ribonucleic acid polymerase. This enzyme is crucial for the replication of the virus. By blocking its activity, this compound prevents the virus from replicating, thereby reducing the viral load and mitigating the infection. The molecular targets and pathways involved include the binding of this compound to the active site of the polymerase, leading to the disruption of its normal function .
Comparison with Similar Compounds
GRP156784 is unique in its specific inhibition of respiratory syncytial virus ribonucleic acid polymerase. Similar compounds include:
Properties
Molecular Formula |
C26H20N4O3S |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-benzyl-5-(furan-2-ylmethyl)-4-methylpyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C26H20N4O3S/c1-17-24-21(14-23(31)28(17)16-19-10-7-13-33-19)29(15-18-8-3-2-4-9-18)30(25(24)32)26-27-20-11-5-6-12-22(20)34-26/h2-14H,15-16H2,1H3 |
InChI Key |
HSSPTKKINZIHTL-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=O)N1CC3=CC=CO3)N(N(C2=O)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6 |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CC3=CC=CO3)N(N(C2=O)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AVG035; AVG-035; AVG 035; GRP156784; GRP-156784; GRP 156784 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1H-Benzo[d]imidazol-1-yl)-3-((2-bromobenzyl)oxy)thiophene-2-carboxamide](/img/structure/B529288.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B529499.png)
![(S)-4-((4-(((2,3-Dihydro-[1,4]dioxino[2,3-C]pyridin-7-Yl)methyl)amino)piperidin-1-Yl)methyl)-3-Fluoro-4-Hydroxy-4h-Pyrrolo[3,2,1-De][1,5]naphthyridin-7(5h)-One](/img/structure/B529528.png)
![3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide](/img/structure/B529658.png)


![6-Bromo-2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B529789.png)

![10-(4-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B529994.png)
![10-(4-Methylphenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B529995.png)

![methyl (E)-2-[2-[[(Z)-[[3,5-bis(trifluoromethyl)phenyl]-methylsulfanylmethylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B530023.png)
